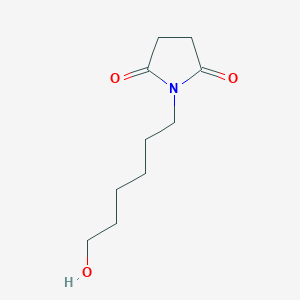
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring substituted with a hydroxyhexyl group at the first position and a dione group at the second and fifth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 6-bromohexanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 6-bromohexanol attacks the carbonyl carbon of pyrrolidine-2,5-dione, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dione group can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for halogenation, while amines are used for amination reactions.
Major Products Formed
Oxidation: Formation of 1-(6-oxohexyl)pyrrolidine-2,5-dione or 1-(6-carboxyhexyl)pyrrolidine-2,5-dione.
Reduction: Formation of 1-(6-hydroxyhexyl)pyrrolidine-2,5-diol.
Substitution: Formation of 1-(6-halogenhexyl)pyrrolidine-2,5-dione or 1-(6-aminohexyl)pyrrolidine-2,5-dione.
Aplicaciones Científicas De Investigación
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparación Con Compuestos Similares
1-(6-Hydroxyhexyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(Hydroxymethyl)pyrrolidine-2,5-dione: Similar structure but with a hydroxymethyl group instead of a hydroxyhexyl group.
1-(6-Hydroxyhexyl)-1H-pyrrole-2,5-dione: Similar structure but with a pyrrole ring instead of a pyrrolidine ring.
Pyrrolidine-2,5-dione derivatives: Various derivatives with different substituents at the first position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
129051-85-0 |
|---|---|
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1-(6-hydroxyhexyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H17NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h12H,1-8H2 |
Clave InChI |
BIKMYXBBCSSQLK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



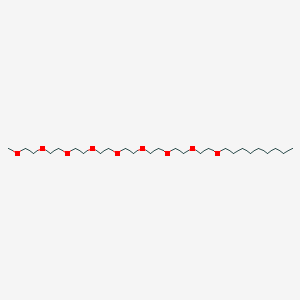

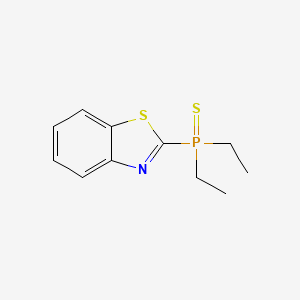

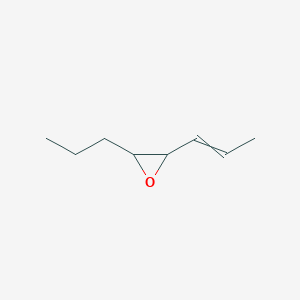
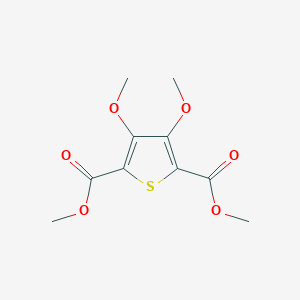
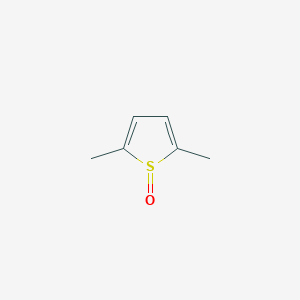
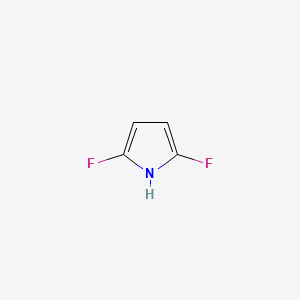

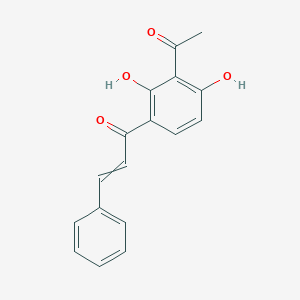
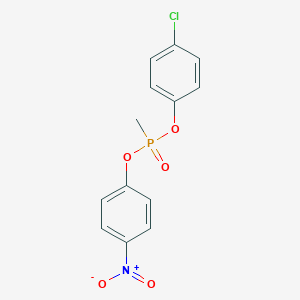
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)

